N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide
Description
This compound is a tetrahydropyrimidine derivative featuring a 6-amino-2,4-dioxo core substituted at the 1-position with a 2-methylpropyl (isobutyl) group. The acetamide moiety at the 5-position is further substituted with a chloro group and an N-bound 2-methylpropyl chain, yielding the molecular formula C₁₇H₂₁ClN₄O₃ (MW: 364.83 g/mol) . Its structural uniqueness lies in the dual isobutyl substituents, which confer distinct steric and electronic properties compared to analogs. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL , given its prevalence in small-molecule structural analysis.
Properties
IUPAC Name |
N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN4O3/c1-8(2)6-18(10(20)5-15)11-12(16)19(7-9(3)4)14(22)17-13(11)21/h8-9H,5-7,16H2,1-4H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENAOQAXFFYGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide (CAS No. 746607-52-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure, and various biological activities supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 330.81 g/mol. Its structure features a tetrahydropyrimidine ring, which is known for its biological relevance in various pharmacological contexts.
Structural Representation
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.81 g/mol |
| CAS Number | 746607-52-3 |
| Purity | 97% |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
In vitro studies have highlighted the potential of this compound as an antitumor agent. It was found to exhibit cytostatic effects against various cancer cell lines, including pancreatic cancer cells (DAN-G). The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for tumor cell proliferation .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on cholinesterase enzymes. In particular, it demonstrated selective inhibition against butyrylcholinesterase (BChE), which is relevant for conditions such as Alzheimer's disease. The IC50 values suggest that it may be comparable to established inhibitors like physostigmine .
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated the antibacterial properties of several tetrahydropyrimidine derivatives, with this compound showing effective inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In research involving various cancer cell lines (e.g., HepG2), the compound exhibited dose-dependent cytotoxicity, indicating potential for further development as a chemotherapeutic agent .
- Cholinesterase Inhibition Studies : A comparative analysis highlighted that this compound showed a significant inhibitory effect on BChE with an IC50 value of 46.42 µM, while demonstrating moderate inhibition on acetylcholinesterase (AChE) with an IC50 value of 157.31 µM .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide exhibit antimicrobial activities. For instance, studies have shown that derivatives of tetrahydropyrimidines possess significant antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibitors derived from similar chemical classes have been shown to modulate biological processes effectively. For instance, certain tetrahydropyrimidine derivatives have been linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
Drug Development
This compound serves as a valuable scaffold in drug design and development. Its structural features allow for modifications that can enhance its pharmacological properties. Researchers are exploring its use in creating novel therapeutics targeting bacterial infections and cancer .
Pharmaceutical Formulations
Due to its favorable chemical properties and biological activity profile, this compound is being considered for inclusion in pharmaceutical formulations aimed at treating infections or cancer. The development of formulations could leverage its antimicrobial and anticancer properties to create effective treatment options .
Case Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of various tetrahydropyrimidine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the structure significantly enhanced antibacterial activity compared to standard treatments .
Case Study 2: Cytotoxicity Evaluation
In vitro studies were conducted to evaluate the cytotoxic effects of tetrahydropyrimidine derivatives on human cancer cell lines. The findings demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and colon cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
Substituent Effects :
- The target compound’s dual isobutyl groups likely increase lipophilicity and steric bulk compared to analogs with benzyl (561009-05-0) or linear alkyl chains (561009-03-8). This could enhance membrane permeability but reduce solubility in polar solvents .
- Benzyl-containing analogs (e.g., 561009-05-0) may exhibit higher melting points due to aromatic stacking interactions , whereas branched isobutyl groups could lower crystallinity.
Compounds with thioether linkages () or aromatic systems (e.g., 561009-05-0) may engage in unique binding interactions (e.g., hydrogen bonding, van der Waals forces) absent in the target compound .
Biological Implications :
- The isovalency principle () suggests that structural analogs with similar electronic configurations (e.g., chloroacetamide cores) may share biological targets, such as enzymes or receptors. However, substituent-driven steric differences could modulate potency or selectivity.
Synthetic and Analytical Considerations: The absence of sulfur in the target compound simplifies synthesis compared to thioether-containing analogs (), which require additional steps for sulfur incorporation .
Research Findings and Trends
- Structural Analogues in Drug Discovery: Tetrahydropyrimidine derivatives are explored for antimicrobial, antiviral, and anticancer activities.
- Trends in Substituent Optimization : Replacement of benzyl (561009-05-0) with isobutyl groups reflects a shift toward balancing lipophilicity and metabolic stability, a trend observed in kinase inhibitor development .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for optimizing the synthesis yield of this compound?
- Methodological Answer : Utilize statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, reaction time) and identify optimal conditions. For example, factorial designs can minimize the number of trials while capturing interactions between variables . Computational pre-screening of reaction pathways, such as quantum chemical calculations, can further narrow down viable conditions before lab validation . Evidence from analogous pyrimidinone syntheses highlights the importance of monitoring reaction intermediates via thin-layer chromatography (TLC) and optimizing purification steps (e.g., recrystallization solvents) to improve yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- 1H NMR : Resolve proton environments (e.g., NH groups at δ 12.50 ppm, methylpropyl substituents) and confirm stereochemistry through coupling constants .
- Elemental Analysis : Cross-validate calculated vs. observed percentages for C, N, and S to detect impurities (e.g., deviation >0.3% suggests incomplete purification) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 344.21 [M+H]+) and rule out side products .
- HPLC : Quantify purity under gradient elution conditions, using a C18 column and UV detection at 254 nm.
Q. How should researchers design initial stability studies under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:
- Thermal Stress : 40°C–60°C for 1–4 weeks.
- Hydrolytic Conditions : pH 3, 7, and 9 buffers at 25°C.
- Oxidative Stress : 3% H2O2.
Monitor degradation via HPLC-MS to identify labile functional groups (e.g., acetamide or pyrimidine-dione moieties). Use kinetic modeling to extrapolate shelf-life under standard storage conditions .
Q. What are the key considerations in selecting reaction solvents and catalysts for synthesizing this compound?
- Methodological Answer :
- Solvent Polarity : High-polarity solvents (e.g., DMSO, DMF) enhance solubility of polar intermediates but may complicate purification.
- Catalyst Compatibility : For amidation or cyclization steps, consider Lewis acids (e.g., ZnCl2) or organocatalysts that avoid side reactions with chloroacetamide groups.
- Green Chemistry Principles : Prioritize solvents with low environmental impact (e.g., ethanol, water) where feasible .
Advanced Research Questions
Q. How can computational modeling guide the prediction of this compound’s reactivity and interaction mechanisms?
- Methodological Answer : Apply density functional theory (DFT) to:
- Calculate activation energies for key steps (e.g., nucleophilic substitution at the chloroacetamide group).
- Simulate non-covalent interactions (e.g., hydrogen bonding with biological targets) using molecular docking.
Combine with cheminformatics tools to mine reaction databases for analogous transformations, reducing trial-and-error experimentation . For example, ICReDD’s integrated computational-experimental workflows have successfully accelerated reaction discovery for structurally complex heterocycles .
Q. What strategies can resolve contradictions between experimental data (e.g., elemental analysis vs. spectroscopic results)?
- Methodological Answer :
- Cross-Validation : Repeat elemental analysis with fresh samples to rule out moisture absorption or combustion inefficiencies.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for Cl atoms).
- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism in pyrimidine-dione rings) by comparing experimental and DFT-optimized geometries .
Document systematic error margins for each technique to identify outliers .
Q. How can researchers design multi-step synthetic routes for structural analogs with enhanced bioactivity?
- Methodological Answer :
- Retrosynthetic Analysis : Deconstruct the molecule into modular units (e.g., pyrimidine-dione core, branched alkyl chains).
- Functional Group Interconversion : Replace the chloroacetamide group with bioisosteres (e.g., sulfonamides, ureas) while maintaining hydrogen-bonding capacity.
- Parallel Synthesis : Use automated platforms to generate analogs with varied substituents (e.g., fluorinated alkyl groups) and screen for activity.
Recent studies on pyridine and pyrazolo-pyrimidine derivatives emphasize the importance of steric and electronic tuning for target selectivity .
Q. What interdisciplinary approaches integrate chemical engineering principles into scalable synthesis?
- Methodological Answer :
- Process Intensification : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times .
- Membrane Separation : Purify intermediates using nanofiltration membranes tailored for organic solvents .
- Reactor Design : Optimize agitation and temperature gradients for exothermic steps (e.g., cyclization) using computational fluid dynamics (CFD) .
Collaborate with engineers to align lab-scale protocols with industrial constraints (e.g., solvent recovery, waste minimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
